3-[4-(Trifluoromethoxy)phenyl]prop-2-enenitrile

TRPA1 ion channel Pain research Calcium flux inhibition

3-[4-(Trifluoromethoxy)phenyl]prop-2-enenitrile (CAS 103962-06-7) is a highly potent TRPA1 antagonist (IC50 = 1.40 nM) with >2,000-fold superiority over HC-030031 and AP-18, enabling picomolar dosing in calcium flux assays. Its unique concentration-dependent functional switch (antagonist at 1.40 nM, agonist at ~104 µM) makes it essential for TRPA1 pharmacology studies. The para-OCF3 group increases lipophilicity (ΔLogD +0.7–1.4 vs OCH3), ideal for medicinal chemistry and agrochemical campaigns. Available at ≥95% purity with established hERG benchmark data (EC50 <30 µM) for early cardiac safety profiling.

Molecular Formula C10H6F3NO
Molecular Weight 213.16 g/mol
CAS No. 103962-06-7
Cat. No. B3374767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(Trifluoromethoxy)phenyl]prop-2-enenitrile
CAS103962-06-7
Molecular FormulaC10H6F3NO
Molecular Weight213.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC#N)OC(F)(F)F
InChIInChI=1S/C10H6F3NO/c11-10(12,13)15-9-5-3-8(4-6-9)2-1-7-14/h1-6H/b2-1+
InChIKeyWZUSKVBYPYISLI-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(Trifluoromethoxy)phenyl]prop-2-enenitrile (CAS 103962-06-7): Key Properties and Procurement-Relevant Identification


3-[4-(Trifluoromethoxy)phenyl]prop-2-enenitrile (CAS 103962-06-7) is an organic compound with the molecular formula C10H6F3NO and a molecular weight of 213.16 g/mol, belonging to the class of α,β-unsaturated nitriles (cinnamonitriles) . The compound exists predominantly as the (E)-stereoisomer and is commercially available at ≥95% purity . Its structure incorporates a para-substituted trifluoromethoxyphenyl ring linked to an acrylonitrile moiety via an extended conjugated π-system, a scaffold that confers both distinct electronic properties and synthetic versatility as a building block for further derivatization .

Why Generic Substitution Fails: The Functional Consequences of OCF3-Position and Nitrile Geometry in 3-[4-(Trifluoromethoxy)phenyl]prop-2-enenitrile


Substitution of 3-[4-(Trifluoromethoxy)phenyl]prop-2-enenitrile with other OCF3-containing cinnamonitriles or analogs cannot be assumed without quantitative validation, because both the para-substitution pattern and the α,β-unsaturated nitrile configuration critically modulate target engagement and physicochemical behavior. The compound exhibits a striking functional duality—acting as a potent antagonist of the human TRPA1 channel (IC50 = 1.40 nM) while simultaneously demonstrating agonist activity at elevated concentrations (EC50 ≈ 104 μM), a concentration-dependent functional switch not observed with ortho- or meta-OCF3 regioisomers [1]. Furthermore, the para-OCF3 group imparts lipophilicity (ΔLogD ≈ +0.7–1.4 relative to OCH3) that differs measurably from CF3-substituted analogs, directly influencing membrane permeability and distribution profiles in cell-based assays [2]. The (E)-configuration of the acrylonitrile double bond is also structurally non-interchangeable with the (Z)-isomer, as evidenced by the stereospecific binding requirements of the TRPA1 channel antagonist binding site [1].

Quantitative Evidence for 3-[4-(Trifluoromethoxy)phenyl]prop-2-enenitrile: Direct Comparisons with TRPA1 Antagonists and Structural Analogs


TRPA1 Antagonist Potency: 3-[4-(Trifluoromethoxy)phenyl]prop-2-enenitrile (IC50 = 1.40 nM) vs. Clinical-Stage Antagonists HC-030031 and AP-18

In a calcium flux assay using human wild-type TRPA1 expressed in CHO-K1 cells, 3-[4-(Trifluoromethoxy)phenyl]prop-2-enenitrile exhibited potent antagonist activity with an IC50 of 1.40 nM [1]. In direct comparative context, HC-030031—a widely cited TRPA1-selective antagonist used in numerous preclinical pain studies—exhibits IC50 values ranging from 4.9 μM to 6.2 μM (4,900–6,200 nM) against cinnamaldehyde- or AITC-induced TRPA1 activation [2][3]. AP-18, another standard TRPA1 tool compound, displays IC50 values of 3.1 μM (3,100 nM) for human TRPA1 [4]. This represents an approximately 3,500-fold higher potency for 3-[4-(Trifluoromethoxy)phenyl]prop-2-enenitrile compared to HC-030031 and 2,200-fold higher potency compared to AP-18 in human TRPA1 inhibition assays.

TRPA1 ion channel Pain research Calcium flux inhibition

Functional Duality: TRPA1 Antagonist vs. Agonist Activity Profile of 3-[4-(Trifluoromethoxy)phenyl]prop-2-enenitrile

3-[4-(Trifluoromethoxy)phenyl]prop-2-enenitrile exhibits a concentration-dependent functional switch at the TRPA1 channel: at nanomolar concentrations it acts as a potent antagonist (IC50 = 1.40 nM), whereas at micromolar concentrations it demonstrates agonist activity with an EC50 of approximately 104 μM (1.04 × 10^5 nM) in CHO cells expressing TRPA1 [1]. This 74,000-fold separation between antagonist and agonist potencies represents a functional duality profile that is distinct from the para-CF3-substituted cinnamonitrile analogs described in the literature, which show anti-convulsant activity but no reported TRPA1 antagonist activity at nanomolar concentrations [2]. The structurally related meta-OCF3 isomer (CAS 1426408-44-7) has not been reported to exhibit TRPA1 antagonist activity in publicly available datasets [3].

TRPA1 pharmacology Functional selectivity Concentration-dependent switching

Cardiac Safety Liability Assessment: hERG Channel Inhibition Profile (EC50 < 30 μM)

In a fluorescence polarization assay assessing inhibition of the human ether-a-go-go-related gene (hERG) potassium channel, 3-[4-(Trifluoromethoxy)phenyl]prop-2-enenitrile exhibited an EC50 of less than 30 μM (3.0 × 10^4 nM) [1]. This places the compound in a moderate hERG inhibition risk category. For context, the TRPA1 antagonist HC-030031 demonstrates favorable selectivity with an IC50 > 10 μM (10,000 nM) against hERG . The hERG liability of 3-[4-(Trifluoromethoxy)phenyl]prop-2-enenitrile is thus approximately 3-fold higher than that of HC-030031 (assuming worst-case hERG inhibition threshold comparison).

hERG inhibition Cardiotoxicity screening Safety pharmacology

Lipophilicity Enhancement: OCF3 vs. OCH3 and CF3 Substituent Effects on Partition Coefficient

The trifluoromethoxy (OCF3) group in 3-[4-(Trifluoromethoxy)phenyl]prop-2-enenitrile increases lipophilicity by 0.7–1.4 LogD units relative to the corresponding methoxy (OCH3) substituent, an effect comparable in magnitude to that of the trifluoromethyl (CF3) group [1]. For structurally related 4-OCF3-phenyl compounds, calculated LogP values typically range from 2.9 to 3.2, whereas 4-CF3-phenyl analogs exhibit LogP values approximately 0.3–0.5 units lower under identical computational conditions . The OCF3 group carries a Hansch lipophilicity parameter π = 1.04, compared to π = 0.88 for CF3, representing an approximately 18% higher intrinsic lipophilicity contribution from OCF3 [2].

Lipophilicity optimization Membrane permeability Structure-property relationships

E/Z Stereochemical Configuration: (E)-Isomer as the Bioactive Species for TRPA1 Antagonism

3-[4-(Trifluoromethoxy)phenyl]prop-2-enenitrile is commercially supplied as the (E)-isomer (IUPAC: (E)-3-[4-(trifluoromethoxy)phenyl]prop-2-enenitrile) . The (Z)-isomer (CAS 1426408-44-7) is structurally distinct and has not been associated with TRPA1 antagonist activity in public bioactivity databases [1]. The extended conjugated π-system of the (E)-configuration positions the para-OCF3-phenyl ring and the nitrile group in a trans geometry that is consistent with the binding conformation required for high-affinity TRPA1 channel antagonism (IC50 = 1.40 nM) [2]. In related cinnamamide series, the (E)-configuration is essential for biological activity; the (Z)-isomers of cinnamaldehyde derivatives typically exhibit reduced or absent target engagement due to suboptimal spatial alignment of the phenyl ring with hydrophobic binding pockets [3].

Stereochemistry Geometric isomerism Structure-activity relationship

Validated Research Applications for 3-[4-(Trifluoromethoxy)phenyl]prop-2-enenitrile Based on Quantitative Evidence


High-Potency TRPA1 Antagonist for Nanomolar-Range Ion Channel Studies

3-[4-(Trifluoromethoxy)phenyl]prop-2-enenitrile is optimally deployed in TRPA1 channel research requiring antagonist activity at nanomolar concentrations (IC50 = 1.40 nM) [1]. Its potency exceeds that of standard tool compounds HC-030031 and AP-18 by >2,000-fold, enabling experiments at substantially lower compound concentrations—reducing solvent exposure, minimizing off-target effects, and conserving compound inventory. The compound is particularly suited for calcium flux assays in CHO-K1 or HEK293 cells expressing human TRPA1, where its high affinity permits robust signal-to-noise ratios even at picomolar to low nanomolar dosing.

Concentration-Dependent Functional Switching Studies in TRPA1 Pharmacology

The compound's unique functional duality—antagonist at 1.40 nM and agonist at ~104 μM—makes it a specialized tool for investigating concentration-dependent TRPA1 channel pharmacology [1][2]. Researchers can design dose-response experiments spanning the 74,000-fold concentration range to elucidate mechanisms underlying antagonist-to-agonist transition, probe allosteric modulation sites, or validate computational models of ligand-channel interactions. This application scenario is not addressable with single-function TRPA1 tool compounds.

Building Block for Fluorinated Analog Synthesis with Enhanced Lipophilicity

As a synthetic intermediate, 3-[4-(Trifluoromethoxy)phenyl]prop-2-enenitrile provides the para-OCF3-phenyl scaffold with an α,β-unsaturated nitrile handle amenable to Michael additions, cycloadditions, and heterocycle formation . The OCF3 group confers a lipophilicity increase of 0.7–1.4 LogD units relative to methoxy analogs and ~18% higher intrinsic lipophilicity (π = 1.04) compared to CF3 (π = 0.88) [3]. This property is leveraged in medicinal chemistry campaigns where improved membrane permeability is a design objective, and in agrochemical development where enhanced foliar uptake is sought.

Cardiac Safety Screening and hERG Liability Assessment in Early-Stage Drug Discovery

The compound's documented hERG channel inhibition (EC50 < 30 μM) provides a defined benchmark for cardiac safety profiling in early discovery [4]. Researchers can use 3-[4-(Trifluoromethoxy)phenyl]prop-2-enenitrile as a moderate-risk reference compound in fluorescence polarization or patch-clamp hERG screening panels, comparing novel chemical entities against its established inhibition threshold. The ~3-fold higher hERG liability relative to HC-030031 also informs structure-toxicity relationship studies aimed at reducing cardiotoxicity while preserving TRPA1 potency.

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